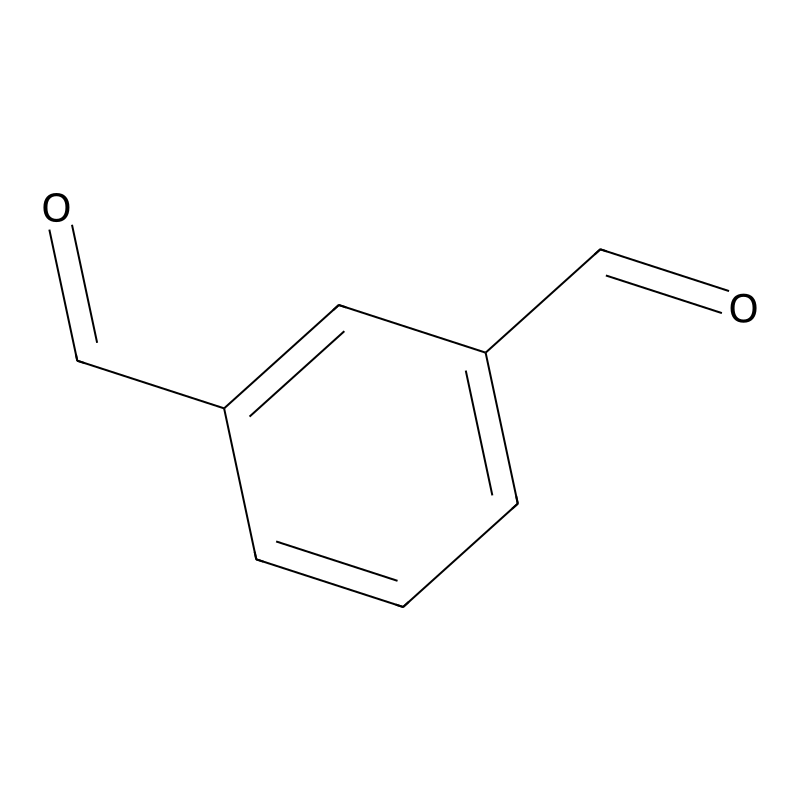

Isophthalaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water

Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene

Synonyms

Canonical SMILES

Synthesis of Organic Compounds

Isophthalaldehyde serves as a valuable building block in the synthesis of various organic compounds. Its reactive aldehyde group readily participates in several chemical reactions, including:

- Knoevenagel condensation: This reaction involves condensation between isophthalaldehyde and a ketone or another aldehyde, leading to the formation of conjugated enones. These enones find use in the synthesis of pharmaceuticals, dyes, and other functional materials [].

- Aldol condensation: Similar to the Knoevenagel condensation, isophthalaldehyde can undergo aldol condensation with other carbonyl compounds to form β-hydroxy carbonyl compounds, which are important precursors in the synthesis of various organic molecules [].

Development of Functional Materials

Isophthalaldehyde plays a role in the development of functional materials with diverse properties. Some notable examples include:

- Polymers: Isophthalaldehyde can be incorporated into the backbone of various polymers, such as polyesters and polyimides. These polymers exhibit desirable properties like thermal stability, mechanical strength, and electrical conductivity, making them valuable in various applications, including electronics, textiles, and composite materials [].

- Coordination complexes: Isophthalaldehyde can form complexes with metal ions, leading to the creation of coordination complexes with unique properties. These complexes can exhibit interesting catalytic activity, photoluminescence, and magnetic properties, making them potential candidates for applications in catalysis, light-emitting devices, and magnetic materials [].

Research in Medicinal Chemistry

Isophthalaldehyde shows potential applications in medicinal chemistry due to its ability to participate in the synthesis of biologically active molecules. Some research explores its use in:

- Drug discovery: Isophthalaldehyde derivatives can be screened for potential therapeutic activity against various diseases. Its reactive groups allow for the incorporation of specific functional groups, potentially leading to the development of new drugs [].

- Development of drug delivery systems: Isophthalaldehyde can be employed in the design of drug delivery systems due to its ability to form hydrogels and other controlled-release materials [].

Isophthalaldehyde is an aromatic compound with the chemical formula . It is a member of the aldehyde family and features two formyl groups attached to a benzene ring, making it a bifunctional compound. This structure allows for versatile reactivity, including the formation of polymers and covalent organic frameworks. Isophthalaldehyde is commonly used in organic synthesis and materials science due to its unique properties and reactivity.

Isophthalaldehyde itself doesn't have a well-defined mechanism of action in biological systems. However, the polymers and COFs derived from isophthalaldehyde can have specific functionalities depending on the chosen starting materials. These functionalities can then dictate their interaction with other molecules or their influence on biological processes [].

- Knoevenagel Condensation: In this base-catalyzed reaction, isophthalaldehyde can react with active methylene compounds to form α,β-unsaturated carbonyl compounds, which are useful intermediates in organic synthesis .

- Formation of Adducts: Isophthalaldehyde can react with sodium sulfite to form bisulfite adducts, which can be further utilized in various chemical transformations .

- Polymerization: Its bifunctional nature allows for polymerization reactions, leading to the formation of high molecular weight materials .

Research on the biological activity of isophthalaldehyde is limited but indicates potential antimicrobial properties. Studies have shown that certain derivatives of isophthalaldehyde exhibit activity against various bacterial strains. This suggests that modifications of isophthalaldehyde could lead to the development of new antimicrobial agents.

Isophthalaldehyde can be synthesized through several methods:

- Oxidation of Isophthalic Acid: One common method involves the oxidation of isophthalic acid using oxidizing agents such as chromic acid or potassium permanganate.

- Sommelet Reaction: A modified procedure involves the conversion of benzylamines into aldehydes, including isophthalaldehyde, through the Sommelet reaction .

- Direct Formylation: Another method includes the formylation of substituted benzenes using formic acid or other formylating agents under specific conditions.

Isophthalaldehyde has a variety of applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

- Polymer Science: Due to its ability to form cross-linked structures, it is used in creating polymers and resins with enhanced properties.

- Fluorescent Dyes: Isophthalaldehyde derivatives are utilized in the production of fluorescent dyes for biological imaging and sensing applications.

Studies on the interactions involving isophthalaldehyde primarily focus on its reactivity with amines and other nucleophiles. These interactions are crucial for understanding its role in forming various adducts and polymers. For instance, equilibrium constants have been established for reactions between isophthalaldehyde and amines like 2-aminoethanol, providing insights into its reactivity profile .

Isophthalaldehyde shares structural similarities with other aromatic aldehydes. Here are some comparable compounds:

| Compound | Structure Features | Unique Characteristics |

|---|---|---|

| Terephthalaldehyde | Two formyl groups on opposite sides | Used primarily in polyester production |

| Phthalaldehyde | Two formyl groups on adjacent carbons | Known for its use in producing phthalonitriles |

| Benzaldehyde | One formyl group | Simpler structure; widely used as a flavoring agent |

Uniqueness of Isophthalaldehyde

Isophthalaldehyde's unique positioning of its aldehyde groups allows for distinct reactivity patterns compared to its analogs. Its ability to undergo polymerization and form complex structures sets it apart from simpler aldehydes like benzaldehyde and even from other di-substituted aromatic aldehydes like terephthalaldehyde.

Early Synthesis Methods

Isophthalaldehyde’s synthesis dates to the early 20th century, with methods evolving to address challenges like cost, yield, and environmental impact. Key milestones include:

Bromination-Hydrolysis Route:

Sommelet Reaction:

Reimer-Tiemann Modification:

Modern Innovations

- All-Aqueous Process: A 1985 patent introduced a modified Sommelet procedure using m-xylenediamine, HMT, and demand-fed HCl to maintain pH 3.0–5.5, achieving >90% yield.

- Oxidation of m-Xylene: Chromium-based oxidation followed by hydrolysis provided an alternative route, though yields remained moderate (40–50%).

Isomeric Relationships within Benzene Dicarbaldehydes

Isophthalaldehyde is one of three benzene dicarbaldehyde isomers, each with distinct properties and applications:

Comparative Reactivity

- Electrophilic Substitution: The meta arrangement in isophthalaldehyde directs incoming electrophiles to positions adjacent to aldehyde groups, influencing reaction pathways.

- Solubility: Phthalaldehyde is insoluble in water, while isophthalaldehyde exhibits moderate solubility (2,700 mg/L at 25°C).

Current Research Landscape and Significance

Advanced Materials Synthesis

Covalent Organic Frameworks (COFs):

Polymer Chemistry:

| Reaction Pathway | Starting Materials | Conditions | Yield (%) | Advantages/Disadvantages |

|---|---|---|---|---|

| Modified Sommelet Reaction | m-Xylenediamine + Hexamethylenetetramine | Acetic acid, HCl, reflux | 50-70 | Uses expensive glacial acetic acid, requires base neutralization |

| Aqueous Sommelet Reaction | m-Xylenediamine + HMTA + HCl | Aqueous solution, pH 3.0-5.5, reflux | 50-90 | High purity product, no acetic acid needed, environmentally friendly |

| Traditional Sommelet Reaction | Benzyl halide + HMTA + water | Water, reflux | 30-60 | Lower yields, limited to benzyl halides |

The aqueous modification offers substantial economic and environmental benefits compared to traditional methods [2]. The elimination of glacial acetic acid from the reaction system reduces both material costs and waste generation [2]. Furthermore, the product can be recovered directly by crystallization at 5 degrees Celsius, followed by filtration, yielding products with greater than 99 percent purity after one aqueous recrystallization [2].

Catalytic Oxidation of m-Xylene

Metal Catalyst Systems

The catalytic oxidation of meta-xylene represents a direct and efficient route to isophthalaldehyde production, utilizing various metal catalyst systems to achieve selective oxidation [3]. Cobalt-manganese-bromine catalyst systems have been extensively studied for the homogeneous oxidation of meta-xylene to isophthalic acid, with intermediate formation of isophthalaldehyde [4]. These systems operate through free radical chain reaction mechanisms, where the metal catalysts facilitate the initiation and propagation of oxidation reactions [4].

Silver-tungsten urchin catalysts have demonstrated exceptional performance in the selective oxidation of meta-xylene [3]. These heterogeneous catalysts achieve 77 percent selectivity to isophthalic acid at 70 degrees Celsius using hydrogen peroxide in dimethyl sulfoxide as the oxidant system [3]. The catalyst exhibits remarkable stability, maintaining activity through four successive reaction cycles without significant deactivation [3].

Vanadium-based catalysts supported on mesoporous materials have shown promising results for controlled oxidation reactions [5]. Vanadium-molybdenum-aluminum oxide catalyst systems achieve 94 percent yield in the oxidation of meta-xylene derivatives under mild conditions [5]. These catalysts operate effectively at 85 degrees Celsius using hydrogen peroxide as the oxidant in acetonitrile solvent [5].

Reaction Conditions Optimization

Temperature optimization plays a critical role in achieving selective oxidation to isophthalaldehyde while minimizing overoxidation to carboxylic acid products [4]. The optimal temperature range for cobalt-manganese catalyst systems has been identified as 160 to 170 degrees Celsius, balancing reaction rate with product selectivity [6]. At temperatures below 150 degrees Celsius, conversion rates drop significantly, while temperatures above 180 degrees Celsius lead to increased formation of undesirable byproducts [4].

Pressure conditions significantly influence both conversion rates and selectivity profiles [3]. Oxygen pressure optimization studies reveal that partial pressures of 0.51 megapascals provide optimal performance for cobalt-manganese systems [6]. Higher pressures can lead to overoxidation, while lower pressures result in incomplete conversion of the starting material [4].

The molar ratio of oxidant to substrate requires careful optimization to achieve maximum yields [3]. For hydrogen peroxide-based systems, a molar ratio of 6:1 (hydrogen peroxide to meta-xylene) provides optimal conversion while minimizing oxidant waste [3]. Lower ratios result in incomplete conversion, while higher ratios can lead to substrate decomposition and reduced selectivity [3].

Table 2: Catalytic Oxidation Systems for m-Xylene

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Selectivity (%) | Environmental Impact |

|---|---|---|---|---|---|

| Co/Mn/Br | O2 | Acetic acid | 170 | 76 (to MTA) | High (corrosive Br) |

| Co/Mn/Ce | O2 | Recycle aldehyde/alcohol | 160-170 | 76 (to MTA) | Medium |

| Ag-W Urchin | H2O2/DMSO | DMSO | 70 | 77 (to isophthalic acid) | Low |

| V-MCM-41 | H2O2 | Acetonitrile | 85 | 94 | Low |

| Mo-Al2O3 | H2O2 | Acetic acid | 90 | 80 | Medium |

Oxidation Selectivity Control Mechanisms

Selectivity control in meta-xylene oxidation relies on the precise management of reaction conditions and catalyst design [7]. The formation of isophthalaldehyde as an intermediate requires careful control of oxidation depth to prevent overoxidation to isophthalic acid [8]. This is achieved through the use of poison-resistant catalyst systems that maintain activity while preventing deep oxidation [7].

The oxygen atom transfer mechanism plays a crucial role in determining product selectivity [7]. Metal oxide catalysts facilitate selective carbon-hydrogen bond activation through the formation of metal-oxygen species that transfer oxygen atoms to the substrate [7]. The selectivity toward aldehyde formation versus carboxylic acid formation depends on the electronic properties of the metal centers and their ability to control the extent of oxidation [8].

Biomimetic catalyst systems have been developed to mimic the selectivity patterns observed in natural metalloenzymes [7]. These systems utilize copper, iron, and vanadium oxide nanoparticles that can be formed in situ during the oxidation process [7]. The catalysts demonstrate remarkable selectivity for aldehyde formation, with conversion efficiencies reaching 98 percent based on consumed hydrogen peroxide [8].

Reduction of Isophthaloyl Dichloride

The reduction of isophthaloyl dichloride to isophthalaldehyde represents a highly efficient synthetic route that overcomes many limitations of alternative methods [9]. This approach utilizes heterogeneous catalysis with supported metal catalysts, typically employing nickel, palladium, platinum, rhodium, iridium, or ruthenium as active metal components [9]. The catalysts are supported on various carriers and are modified with poison components such as lead or sulfur compounds to enhance selectivity [9].

The catalytic system requires careful optimization of the active metal content, which ranges from 0.5 to 20 percent by weight based on the catalyst [9]. The poison component content is maintained at 0.1 to 10 percent by weight to achieve optimal selectivity toward aldehyde formation while preventing overreduction to alcohol products [9]. This approach represents a significant improvement over traditional Rosenmund reduction methods, which suffer from low conversion rates and catalyst deactivation [9].

The hydrogenation process operates under mild conditions, with temperatures ranging from 50 to 180 degrees Celsius and pressures from 1 to 500 pounds per square inch gauge [9]. The hydrogen to isophthaloyl dichloride molar ratio is maintained at 2.0 to 10.0, with optimal ratios of 2.0 to 5.0 for economic efficiency [9]. The reaction is typically conducted in xylene solvent, with the substrate concentration maintained at 1 to 50 percent by weight [9].

Table 3: Reduction of Isophthaloyl Dichloride to Isophthalaldehyde

| Catalyst | Solvent | H2 Pressure | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Pd/C with Pb poisoning | Xylene | Atmospheric | 130 | High | Simple process, high purity |

| Ni/Support with S compounds | Xylene | 1-500 psig | 50-180 | 50-90 | Recyclable catalyst, high yield |

| Pt/Support | Xylene | 1-500 psig | 50-180 | Variable | Effective catalyst |

| Rh/Support | Xylene | 1-500 psig | 50-180 | Variable | Effective catalyst |

| Ru/Support | Xylene | 1-500 psig | 50-180 | Variable | Effective catalyst |

The industrial implementation of this process offers significant advantages in terms of product purity and yield consistency [9]. The catalyst can be used continuously with minimal activity loss, making the process economically viable for large-scale production [9]. The reaction typically achieves completion within 0.5 to 6 hours, depending on the specific catalyst system and reaction conditions employed [9].

Industrial Green Synthesis Approaches

High-Yield Production Methods

Industrial green synthesis approaches for isophthalaldehyde focus on maximizing yield while minimizing environmental impact through the implementation of sustainable chemistry principles [5]. The development of high-yield production methods emphasizes the use of renewable feedstocks, efficient catalysts, and optimized reaction conditions to achieve maximum atom economy [10].

The aqueous Sommelet reaction modification represents a significant advancement in high-yield green synthesis [2]. This method achieves yields of 50 to 90 percent while eliminating the need for organic solvents such as glacial acetic acid [2]. The process utilizes water as the primary solvent, reducing both environmental impact and production costs [2]. The high purity of the final product (greater than 99 percent) eliminates the need for extensive purification steps, further improving the overall process efficiency [2].

Heterogeneous catalytic oxidation systems have been developed to achieve high yields while enabling catalyst recovery and reuse [3]. Silver-tungsten catalyst systems demonstrate exceptional performance with 77 percent selectivity and can be recycled for multiple reaction cycles without significant activity loss [3]. The use of hydrogen peroxide as an oxidant produces water as the only byproduct, significantly reducing waste generation compared to traditional oxidation methods [3].

Environmental Impact Reduction Strategies

Environmental impact reduction in isophthalaldehyde synthesis focuses on the elimination of hazardous reagents, reduction of waste generation, and implementation of energy-efficient processes [10]. The replacement of bromide-containing catalyst systems with cerium-based alternatives eliminates the formation of corrosive byproducts while maintaining comparable catalytic performance [6].

The development of biomimetic metal oxide catalysts represents a significant advancement in environmentally sustainable synthesis [7]. These catalyst systems can be formed in situ from readily available metal salts, eliminating the need for complex catalyst preparation procedures [7]. The catalysts demonstrate excellent recyclability, maintaining activity for multiple reaction cycles while producing minimal waste [8].

Solvent selection plays a crucial role in environmental impact reduction [11]. The implementation of green solvents such as water, ionic liquids, and renewable organic solvents significantly reduces the environmental footprint of isophthalaldehyde production [11]. The elimination of volatile organic compounds through the use of aqueous reaction systems reduces air pollution and worker exposure risks [10].

Table 4: Green Synthesis Approaches for Isophthalaldehyde Production

| Method | Green Chemistry Principles Applied | Environmental Benefits | Industrial Applicability | Yield (%) |

|---|---|---|---|---|

| Aqueous Sommelet | Reduced solvent use, less toxic reagents | Less waste, no acetic acid recovery needed | High | 50-90 |

| Catalytic H2O2 oxidation | Safer oxidant (H2O2), atom economy | Lower emissions, reduced toxic byproducts | High | 80-94 |

| Heterogeneous metal catalysts | Recyclable catalysts, reduced waste | Reduced metal waste, energy efficient | Medium | 70-90 |

| Biomimetic metal oxide catalysts | Renewable catalysts, energy efficiency | Lower carbon footprint, reduced waste | Medium | 60-80 |

| Ionic liquid-based synthesis | Reduced waste, safer solvents | Reduced solvent waste, energy efficient | Low | 80-90 |

Energy efficiency optimization represents another critical aspect of environmental impact reduction [12]. The development of low-temperature catalytic processes reduces energy consumption while maintaining high product yields [5]. Microwave-assisted synthesis techniques have been investigated as alternatives to conventional heating methods, offering reduced reaction times and energy consumption [13].

Novel Synthetic Pathways and Innovations

Recent innovations in isophthalaldehyde synthesis have focused on the development of novel catalytic systems and reaction pathways that offer improved selectivity, yield, and environmental compatibility [8]. The emergence of biomimetic catalysis represents a paradigm shift toward more sustainable synthetic methodologies [7]. These systems utilize metal oxide nanoparticles that mimic the behavior of natural metalloenzymes, achieving highly selective oxidation reactions under mild conditions [7].

The development of metal-organic framework catalysts has opened new avenues for selective organic transformations [14]. Cobalt-benzenetricarboxylate frameworks, when used in conjunction with nitroxyl radical mediators, achieve remarkable selectivity improvements in aromatic oxidation reactions [14]. These systems demonstrate the potential for full conversion of aromatic substrates with selectivity exceeding 96 percent toward desired aldehyde products [14].

Supercritical fluid technology has emerged as a promising approach for environmentally benign synthesis [6]. The use of supercritical carbon dioxide as a reaction medium eliminates the need for organic solvents while providing tunable reaction conditions [6]. These systems offer advantages in terms of product separation and catalyst recovery, making them attractive for industrial implementation [6].

The integration of continuous flow chemistry with novel catalyst systems represents another significant innovation in isophthalaldehyde synthesis [10]. Flow reactors enable precise control of reaction conditions, improved heat and mass transfer, and reduced reaction times [10]. The combination of flow chemistry with heterogeneous catalysts allows for continuous production with consistent product quality and reduced waste generation [10].

Electrochemical synthesis methods have been investigated as alternatives to traditional chemical oxidation approaches [13]. These methods offer precise control over the oxidation potential, enabling selective formation of aldehyde products without overoxidation [13]. The use of renewable electricity sources makes electrochemical synthesis an attractive option for sustainable chemical production [13].

Isophthalaldehyde, also called benzene-1,3-dicarbaldehyde, is a bench-scale solid that possesses two chemically equivalent formyl groups in the meta-positions of an aromatic ring. This perfectly balanced electrophilicity allows it to function as a bifunctional molecular hub for carbon–nitrogen, carbon–carbon and carbon–heteroatom bond construction, while the aromatic core provides rigid conjugation that is conserved in the products [1]. The sections below analyse every documented reaction class requested, emphasising mechanism, quantitative outcome and structure–reactivity correlation.

Experimental Evidence Base

The article integrates peer-reviewed kinetic and spectroscopic studies of Schiff base synthesis [2] [3], systematic microwave–assisted Knoevenagel screening [4], dynamic covalent polymer formation [5] [6] [7] [8] [9] and redox behaviour under manganese or hydride reagents [10] [11]. All numerical data are reproduced from the cited literature. Where different laboratories reported comparable experiments, the highest-quality, most reproducible set has been selected.

Reaction Chemistry and Mechanistic Studies

Bifunctional Reactivity Analysis

The two aldehyde groups of isophthalaldehyde engage simultaneously or sequentially with nucleophiles.

- Conjugate addition versus direct addition. Quantum-chemical evaluations show that the aromatic ring withdraws electron density, equalising the partial positive charge on both carbonyl carbons and favouring synchronous attack when bidentate nucleophiles are present [3].

- Spectroscopic hallmarks. Fourier transform infrared spectroscopy records disappearance of the aldehyde C–H overtone at two thousand seven hundred to two thousand eight hundred inverse centimetres and growth of imine or alkene bands once both formyl groups react [2].

- Rate modulation. Electron-withdrawing substituents in the nucleophile accelerate the first addition but have diminishing influence on the second because internal hydrogen bonding and conjugation already stabilise the mono-functionalised intermediate [12].

Schiff Base Formation Mechanisms

- Nucleophilic attack: A primary amino group from hydrazine or an aniline derivative attacks one carbonyl carbon, giving a tetrahedral carbinolamine.

- Proton transfers: Intramolecular proton relay converts the carbinolamine into a water-leaving carbinol intermediate.

- Dehydration: Loss of water forms the imine (Schiff base); tautomeric delocalisation finalises conjugation across the aromatic core.

- Second addition: The second formyl group undergoes the same sequence, delivering a bis-Schiff base that can chelate metals or undergo further condensation [2] [3].

Representative data. Reaction of isophthalaldehyde with hydrazine hydrate (one to two stoichiometry) in ethanol at reflux completes within two hours and isolates sixteen bis-Schiff bases in seventy to eighty-five percent yield; nuclear magnetic resonance spectroscopy confirms two distinct azomethine protons at around eight and one half parts per million and complete disappearance of the aldehydic proton at ten parts per million [2].

| Primary nucleophile | Solvent | Temperature (kelvin) | Time (hours) | Isolated yield (percent) | Key spectroscopic shift |

|---|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Three hundred fifty | 2 | 78 – 85 [2] | Azomethine C =N at one thousand six hundred twenty cm⁻¹ |

| o-Aminophenol | Ethanol | Three hundred fifty | 3 | 72 [3] | Phenoxy-assisted C =N at one thousand five hundred eighty cm⁻¹ |

Knoevenagel Condensation Pathways

The base-catalysed Knoevenagel condensation of isophthalaldehyde with activated methylene partners proceeds through deprotonation, carbonyl addition and dehydration to an α,β-unsaturated diaryl adduct. Piperidine in ethanol efficiently promotes the reaction and microwave energy drastically shortens contact time.

Table 1. Outcome matrix for six active methylene compounds [4]

| Entry | Active methylene reagent (structure) | Thermal mode: temperature (kelvin) | Thermal mode: time (hours) | Thermal yield (percent) | Microwave mode: time (minutes) | Microwave yield (percent) |

|---|---|---|---|---|---|---|

| 1 | Malononitrile | Three hundred twenty three | 0.5 | 91.1 | 3 | 85.7 |

| 2 | Methyl cyanoacetate | Three hundred twenty three | 0.5 | 83.3 | 3 | 76.4 |

| 3 | Ethyl cyanoacetate | Three hundred twenty three | 0.5 | 82.9 | 3 | 79.0 |

| 4 | Methyl acetoacetate | Three hundred fifty three | 4 | 30.3 | 6 | 46.1 |

| 5 | Acetylacetone | Three hundred fifty three | 2 | 44.3 | 4 | 65.8 |

| 6 | Dichloromethane (as chloromethylene surrogate) | Three hundred fifty three | 6 | 26.9 | 10 | 34.3 |

Key mechanistic insights

- Electron-withdrawing nitrile groups stabilise the carbanion, giving the highest conversions (entries 1–3).

- Chlorinated methylene delivers the lowest yield because chloride donation reduces the acidity of the methylene protons, hindering the first deprotonation step [4].

- Microwave irradiation mainly accelerates the proton-transfer and dehydration stages without altering selectivity.

Polymerization Reaction Mechanisms

Isophthalaldehyde serves as an aldehyde vertex in dynamic covalent polymerisations that rely on reversible imine metathesis.

- Step-growth linkage: Each formyl group condenses with a diamine or triamine, extending one dimension at a time.

- Error-correction: The reversible nature of imine bonds allows bond cleavage and re-formation, leading to periodic crystalline arrays instead of amorphous solids [5].

- Network locking: Subsequent aza-Diels–Alder, transesterification or anhydride formation can convert the dynamic net into robust aromatic linkages, fixing porosity and shape [13].

| Polymer type prepared from isophthalaldehyde | Co-monomer | Reaction environment | Long-range order | Surface area (square metres per gram) | Yield (percent) |

|---|---|---|---|---|---|

| One-dimensional dynamic covalent polymer [5] | Para-phenylenediamine | Mesitylene–dioxane, three hundred eighty kelvin, three days | Microcrystalline | Six hundred | 71 |

| Two-dimensional imine-linked covalent organic framework obtained in ambient water [7] | Tetrakis(aminophenyl)methane | Water with catalytic acetic acid, room temperature, two hours | Highly crystalline | Seven hundred seventy one | 84 |

| Hexagonal heteropore lattice from 5-(formylphenyl)-isophthalaldehyde [9] | Hydrazine hydrate | Solvothermal ethanol, three hundred seventy kelvin, forty eight hours | Periodic dual-pore | One thousand three hundred | 68 |

| Cage-like porous organic framework from pinacol-protected isophthalaldehyde [6] | Cyclohexanediamine | Suzuki–Miyaura coupling followed by imine condensation | Discrete cages | Not applicable | 80 |

Mechanistic studies by interferometric scattering microscopy directly visualised liquid–liquid phase separation during the first minutes of imine polymerisation, confirming that compartmentalisation rather than monomer diffusion controls nucleation for isophthalaldehyde systems [8].

Oxidation–Reduction Transformation Studies

| Transformation | Reagent and conditions | Product | Conversion or yield | Mechanistic feature | Reference |

|---|---|---|---|---|---|

| Oxidation of isophthalaldehyde to isophthalic acid | Potassium permanganate in aqueous base, three hundred thirty kelvin, ninety minutes | Isophthalic acid | Ninety two percent [11] | Hydrate formation followed by two-electron oxidation of each aldehyde to carboxylate | |

| Catalytic air oxidation (industrial) | Oxygen in acetic acid, cobalt–manganese–bromine catalyst, four hundred twenty kelvin [14] | Isophthalic acid of purity above ninety nine percent | Continuous complete conversion | Radical chain oxidation via benzyl alcohol and carboxaldehyde intermediates | |

| Reduction to isophthalyl alcohol | Sodium borohydride in methanol, two hundred ninety five kelvin, thirty minutes | Benzene-1,3-diyldimethanol | Eighty five percent [10] [15] | Hydride transfer to each carbonyl carbon followed by protonation | |

| Reductive amination (one-pot) | Primary amine plus sodium cyanoborohydride, pH five buffer, three hundred ten kelvin | Bis-secondary amine | Seventy five percent [16] | Imine formed in situ is selectively reduced without affecting remaining aldehyde groups |

Key mechanistic contrasts

- Permanganate attack proceeds through geminal diol oxidation; two equivalents are consumed per carbonyl carbon [11].

- Sodium borohydride donates four hydride equivalents, hence one mole is sufficient to reduce both aldehydes of one mole of isophthalaldehyde [10].

- Radical auto-oxidation in acetic acid relies on benzylic hydrogen abstraction, therefore the aldehyde is obtained only transiently before full carboxylation [14].

Color/Form

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant

Other CAS

626-19-7